molecular formula C7H16OS B149205 3-Methyl-3-sulfanylhexan-1-ol CAS No. 307964-23-4

3-Methyl-3-sulfanylhexan-1-ol

Cat. No. B149205
CAS RN: 307964-23-4
M. Wt: 148.27 g/mol
InChI Key: PSALIMFZUGITJC-UHFFFAOYSA-N
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Description

3-Methyl-3-sulfanylhexan-1-ol is a sulfur-containing compound that is a key odorant in human body odor, particularly in axillary secretions. It is produced by the action of skin bacteria such as Corynebacteria on odorless secretions, with a Cys-Gly-(S) conjugate being identified as the major precursor. The release of this compound from its precursors involves the sequential action of a dipeptidase and a β-lyase, as demonstrated by studies on Corynebacterium Ax20 .

Synthesis Analysis

The synthesis of sulfur-containing compounds, although not directly related to this compound, has been explored in various contexts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of bis(pyrazolones) . Additionally, methods for synthesizing sulfenyl isoxazoles and quinoxaline derivatives have been developed, which involve electrophilic cyclization/sulfenylation and Michael reactions, respectively . These methods highlight the versatility of sulfur chemistry and the potential for synthesizing related sulfur-containing compounds.

Molecular Structure Analysis

The molecular structure of this compound has not been explicitly detailed in the provided papers. However, the synthesis of deuterated analogues of similar sulfur-containing wine odorants has been reported, which involves Michael addition and subsequent reductions, indicating the reactivity of the sulfhydryl group in these molecules .

Chemical Reactions Analysis

The chemical reactivity of this compound is exemplified by its formation from a precursor through enzymatic action. The dipeptidase involved in this process has a high affinity for the Cys-Gly-(S) conjugate, and the C-S lyase is capable of cleaving the Cys-(S) conjugate . In wine chemistry, the oxidation of 3-sulfanylhexanol to its disulfide has been observed, which upon thermal degradation can lead to the formation of 3-propyl-1,2-oxathiolane, an unusual structure identified in Sauternes botrytized wines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis of deuterated analogues for quantitative determination in wines suggests that these compounds have significant olfactory properties at sub-ppb levels, which is relevant for their role in wine aroma and human body odor . The elucidation of the oxidation mechanism of 1,3-sulfanylalcohol to its disulfide further indicates the sensitivity of these compounds to oxidation .

Scientific Research Applications

Environmental Analysis

  • 3-Methyl-3-sulfanylhexan-1-ol has been utilized in environmental analysis, particularly in studying the diffusion processes of specific components of human odor through snowpack. An analytical method involving direct immersion solid-phase microextraction followed by gas chromatography with mass spectrometry was developed for this purpose (Dallo et al., 2016).

Wine Chemistry

  • In wine chemistry, this compound has been investigated for its role in wine aroma. Research identified its presence in wine and studied its quantitative analysis, revealing its implications for the wine's aroma profile (Chen, Capone, & Jeffery, 2018).

Biochemistry of Body Odor

  • Studies in biochemistry have explored the role of this compound in the formation of human body odor. Research has shown that it is released from a secreted Cys-Gly-(S) conjugate by Corynebacteria in human axillary regions, highlighting its significance in the biochemistry of body odor (Emter & Natsch, 2008).

Food Science

  • In food science, specifically in the context of wine and grape juice, the impact of Lactobacillus plantarum on the biotransformation of thiol precursors leading to the production of 3-sulfanylhexan-1-ol has been studied. This research contributes to understanding the flavor development during fermentation processes (Takase et al., 2018).

Synthesis and Chemical Analysis

  • The compound has been a subject of interest in synthetic chemistry for creating stable isotope analogues. These analogues are used for quantitative determinations in various applications, particularly in the analysis of wine odorants (Muhl, Pilkington, & Deed, 2020).

Safety and Hazards

3-Methyl-3-sulfanylhexan-1-ol is associated with certain hazards. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

3-methyl-3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSALIMFZUGITJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435943
Record name 3-methyl-3-sulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307964-23-4
Record name 3-Mercapto-3-methylhexan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307964-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-3-sulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanol, 3-mercapto-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At a temperature of −78° C. to a solution of 16.0 g (67.1 mmol) of (rac)-3-benzylsulfanyl-3-methyl-hexan-1-ol of step (c) in 200 ml of Et2O was added from a cylinder about 200 ml of NH3. Then pieces of Na (ca. 4.0 g) were added until the reaction mixture remained blue for more than 20 min. The blue colored mixture was allowed to warm up to room temperature overnight and EtOH was added until the blue color disappeared. The mixture was then acidified with about 2.7 M of HCl, and extracted three times with 150 ml of Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. Distillation of the crude product at reduced pressure (40 mbar/130° C.) gave 11.2 g (73%) of (rac)-3-mercapto-3-methyl-hexan-1-ol in form of a colorless oil.
Name
(rac)-3-benzylsulfanyl-3-methyl-hexan-1-ol
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-methyl-3-sulfanylhexan-1-ol a significant contributor to body odor?

A1: Unlike many odor molecules, this compound is not directly secreted by the human body. Instead, it's produced through a fascinating interplay between our physiology and skin microbiome. Odorless precursors, specifically a cysteine-glycine conjugate of this compound, are secreted in our underarm sweat. [] Specific bacteria, particularly certain strains of Staphylococcus haemolyticus, possess enzymes that can cleave this conjugate, releasing the volatile and pungent this compound. [, ] This compound has a remarkably low odor threshold, meaning even tiny amounts can be detected by the human nose, resulting in the characteristic body odor. []

Q2: How do bacteria transport the this compound precursor into their cells?

A2: Research indicates that Staphylococcus hominis, a prominent player in body odor production, utilizes a general peptide transporter to move the cysteine-glycine conjugate of this compound across its cell membrane. [] Once inside the bacterial cell, enzymes like cystathionine β-lyase can break down the conjugate, releasing this compound. []

Q3: Are there differences in the odor profile of this compound depending on its enantiomeric form?

A3: Yes, the two enantiomers of this compound, (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol, exhibit distinct odor profiles. The (S)-enantiomer, which is the predominant form found in human sweat, possesses a strong, characteristic "sweat" and onion-like odor. [] Conversely, the (R)-enantiomer is described as having a fruitier aroma, resembling grapefruit. [] This distinction highlights the importance of chirality in odor perception.

Q4: Can the production of this compound vary between individuals?

A4: Yes, the intensity and specific character of axillary odor, largely influenced by this compound, can vary significantly between individuals. [, , ] Several factors contribute to this variation, including:

  • Microbial composition: The types and abundance of bacteria residing in the underarm region play a crucial role. [, ] Individuals with a higher abundance of Staphylococcus haemolyticus, for example, tend to produce more this compound. [, ]
  • Gender: Studies have revealed that women generally have a higher potential to produce this compound than men, which may be linked to differences in sweat composition and bacterial populations. []
  • Precursor concentration: The amount of cysteine-glycine conjugate of this compound secreted in sweat can also influence the final odor intensity. []

Q5: Beyond its role in body odor, is this compound relevant in other contexts?

A5: While primarily known for its contribution to body odor, this compound also plays a role in mosquito attraction. Research shows that Anopheles gambiae mosquitoes, known vectors of malaria, exhibit a preference for the odor generated when human sweat is incubated with bacteria capable of producing this compound. [] This finding suggests that this compound, along with other sweat odor components, might be involved in the mosquito's host-seeking behavior.

Q6: What are the analytical techniques used to study this compound?

A6: Various analytical techniques are employed to identify, quantify, and characterize this compound and its precursors, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds like this compound in complex mixtures like sweat. [, ]
  • High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry, HPLC helps analyze non-volatile precursors present in sweat, such as the cysteine-glycine conjugate of this compound. []
  • Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of gas chromatography with the sensory evaluation of odors, enabling researchers to directly assess the odor profiles of different compounds, including this compound, as they elute from the GC column. [, ]
  • Chiral Gas Chromatography: This specialized technique separates and quantifies the different enantiomers of chiral compounds, allowing researchers to determine the ratio of (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol present in a sample and investigate their individual odor characteristics. [, ]

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